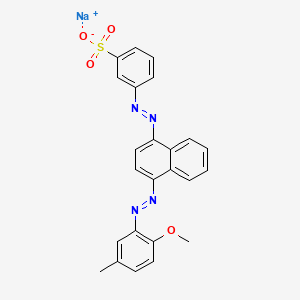![molecular formula C19H24ClNS B13775901 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride CAS No. 846-54-8](/img/structure/B13775901.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride is an organic compound with the molecular formula C19H24ClNS. . This compound is characterized by its complex structure, which includes a benzothiepin ring system, and is used in various scientific and industrial applications.
Chemical Reactions Analysis
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the benzothiepin ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a tool in biochemical studies to understand the interactions of benzothiepin derivatives with biological molecules.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of dyes and as a material in electronic devices.
Mechanism of Action
The mechanism of action of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride include other benzothiepin derivatives such as 6,11-dihydrobenzo[b,e]thiepin-11-amine. These compounds share structural similarities but may differ in their chemical properties and applications . The uniqueness of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
CAS No. |
846-54-8 |
|---|---|
Molecular Formula |
C19H24ClNS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3;1H |
InChI Key |
JUTSOXJHGGRSDY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


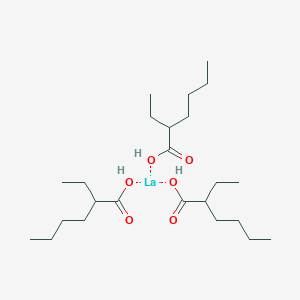
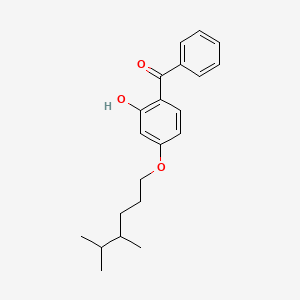
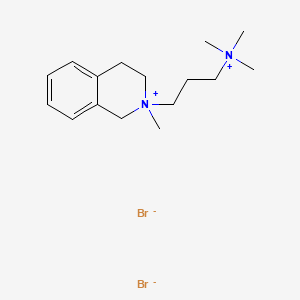
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
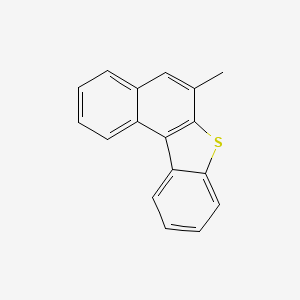
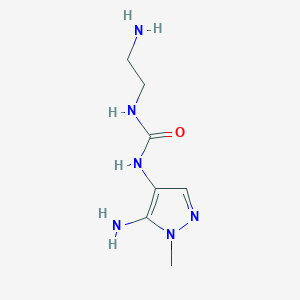
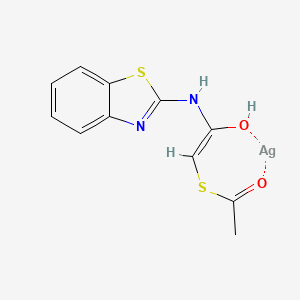
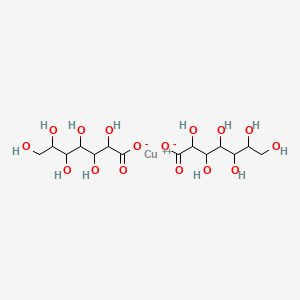
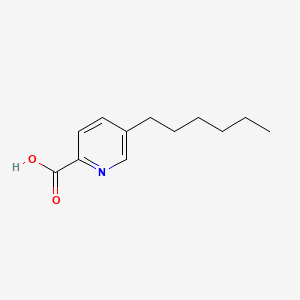
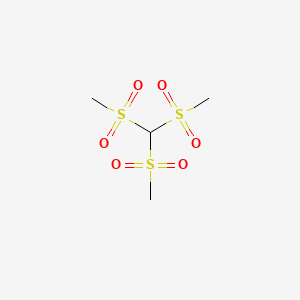
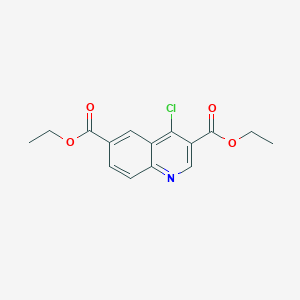
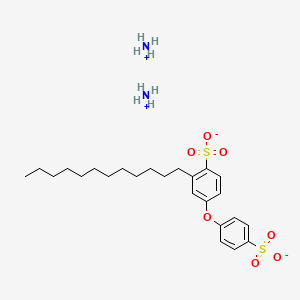
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
